2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine
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Overview
Description
2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine is a compound that features both imidazole and piperidine rings in its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, known for its biological activity, and the piperidine ring, a common scaffold in pharmaceuticals, makes this compound a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine typically involves the reaction of 2-methylimidazole with a suitable piperidine derivative. One common method is the alkylation of 2-methylimidazole with 2-chloroethylpiperidine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to modify the imidazole ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various alkyl or aryl groups onto the piperidine ring.
Scientific Research Applications
2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s imidazole ring is known for its biological activity, making it a candidate for drug development.
Industry: The compound can be used in the development of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine involves its interaction with biological targets through the imidazole ring. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can affect various molecular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(1H-imidazol-1-yl)ethyl]piperidine
- N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine
- (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine
Uniqueness
2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine is unique due to the presence of the 2-methyl group on the imidazole ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications.
Properties
Molecular Formula |
C11H19N3 |
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Molecular Weight |
193.29 g/mol |
IUPAC Name |
2-[2-(2-methylimidazol-1-yl)ethyl]piperidine |
InChI |
InChI=1S/C11H19N3/c1-10-12-7-9-14(10)8-5-11-4-2-3-6-13-11/h7,9,11,13H,2-6,8H2,1H3 |
InChI Key |
MKRROSUSQSOCPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CCC2CCCCN2 |
Origin of Product |
United States |
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